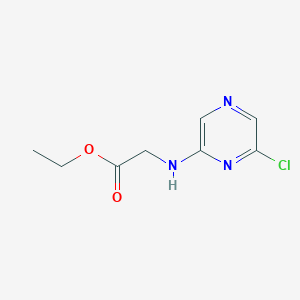

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate

CAS No.: 1248727-01-6

Cat. No.: VC3055158

Molecular Formula: C8H10ClN3O2

Molecular Weight: 215.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248727-01-6 |

|---|---|

| Molecular Formula | C8H10ClN3O2 |

| Molecular Weight | 215.64 g/mol |

| IUPAC Name | ethyl 2-[(6-chloropyrazin-2-yl)amino]acetate |

| Standard InChI | InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-11-7-4-10-3-6(9)12-7/h3-4H,2,5H2,1H3,(H,11,12) |

| Standard InChI Key | FDAXWQMNHQXETK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CNC1=CN=CC(=N1)Cl |

| Canonical SMILES | CCOC(=O)CNC1=CN=CC(=N1)Cl |

Introduction

| Parameter | Value |

|---|---|

| CAS Number | 1228013-59-9 |

| Molecular Formula | C₈H₁₀ClN₃O₂ |

| Molecular Weight | 215.64 g/mol |

| MDL Number | MFCD16080123 |

| Purity (Commercial) | Typically 95% |

The compound contains a 6-chloropyrazine ring system with an amino acetate functionality attached at the 2-position of the pyrazine ring. This structural arrangement confers specific chemical reactivity and potential biological activity that distinguishes it from related compounds .

Chemical Structure and Properties

Structural Features

Ethyl 2-(6-chloropyrazin-2-ylamino)acetate possesses several distinct structural elements that define its chemical behavior:

-

A pyrazine heterocyclic core (six-membered ring with two nitrogen atoms)

-

A chlorine atom at the 6-position of the pyrazine ring

-

An amino linkage (-NH-) at the 2-position

-

An acetate group (CH₂COOC₂H₅) attached to the amino nitrogen

The compound's structure can be represented by the following chemical components:

-

6-chloropyrazine moiety

-

Secondary amine bridge

-

Ethyl acetate functional group

Physical Properties

Based on its structural features and analogous compounds, Ethyl 2-(6-chloropyrazin-2-ylamino)acetate is expected to exhibit the following physical properties:

| Property | Characteristic |

|---|---|

| Physical State | Solid at room temperature |

| Color | White to off-white powder |

| Solubility | Soluble in DMSO and other polar organic solvents |

| Storage Recommendation | Store under inert gas at 2-8°C |

The compound's heterocyclic nature and functional groups contribute to its moderate polarity, making it compatible with various organic solvents commonly used in chemical synthesis and biological testing .

Synthesis and Preparation Methods

Comparison with Related Syntheses

Similar compounds have been synthesized through comparable routes. For instance, the synthesis of benzothiazole acetate derivatives has been documented through various methodologies:

"Benzothiazole acetate has been synthesized employing diverse methodologies. A primary and direct approach involves the reaction of 2-aminothiophenol with ethyl 3-chloro-3-oxopropanoate in the presence of trimethylamine."

This approach could be adapted for Ethyl 2-(6-chloropyrazin-2-ylamino)acetate by substituting 2-amino-6-chloropyrazine as the nucleophilic reagent.

Structural Analogs and Related Compounds

Pyrazine-Based Analogs

Several structurally related compounds provide context for understanding Ethyl 2-(6-chloropyrazin-2-ylamino)acetate:

| Compound | CAS Number | Molecular Formula | Key Difference |

|---|---|---|---|

| Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate | 1260638-82-1 | C₈H₁₀ClN₃O₂ | Position of amino group |

| Ethyl 2-(6-chloropyrazin-2-yl)acetate | 1071455-09-8 | C₈H₉ClN₂O₂ | Lacks amino linkage |

| 2-Amino-6-chloropyrazine | 33332-28-4 | C₄H₄ClN₃ | Precursor without acetate |

Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate is a particularly important isomeric form, containing the same molecular formula but with the amino group positioned differently within the molecular structure .

Pyridine-Based Analogs

Pyridine-based analogs share similar functional groups but with a different heterocyclic core:

-

Ethyl 2-(6-chloropyridin-2-yl)acetate (CAS: 18928624) - Contains a pyridine ring instead of pyrazine

-

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS: 1243308-37-3) - Contains an additional oxo group

These compounds provide valuable comparative data for understanding the structure-property relationships of Ethyl 2-(6-chloropyrazin-2-ylamino)acetate .

Chemical Reactivity and Reactions

Reactivity Profile

Based on its structure, Ethyl 2-(6-chloropyrazin-2-ylamino)acetate is expected to exhibit several characteristic reactions:

-

Ester hydrolysis under acidic or basic conditions

-

Nucleophilic substitution at the chlorine position

-

Further functionalization at the secondary amine nitrogen

-

Potential cyclization reactions involving the amine and ester groups

Analytical Characterization

| Analytical Method | Expected Characteristics |

|---|---|

| ¹H NMR | Signals for ethyl group (triplet and quartet), methylene protons adjacent to carbonyl, aromatic protons, and NH proton |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, methylene carbon, and ethyl carbons |

| IR | Absorption bands for N-H stretch, C=O stretch, C-N, and C-Cl bonds |

| Mass Spectrometry | Molecular ion peak at m/z 215, with characteristic fragmentation patterns |

Chromatographic Methods

For identification and purity assessment, chromatographic methods commonly employed include:

-

High-Performance Liquid Chromatography (HPLC)

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Thin-Layer Chromatography (TLC)

These methods are essential for confirming the identity and assessing the purity of synthesized Ethyl 2-(6-chloropyrazin-2-ylamino)acetate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume